Cas no 68132-95-6 (Lithium dimethyldiphenylborate(1-))

Lithium dimethyldiphenylborate(1-) structure
68132-95-6 structure
Product Name:Lithium dimethyldiphenylborate(1-)
CAS No:68132-95-6
MF:C14H16BLi
MW:202.0288438797
CID:968986
Update Time:2023-08-02

Lithium dimethyldiphenylborate(1-) Chemical and Physical Properties

Names and Identifiers

    • lithium dimethyldiphenylborate(1-)
    • Borate(1-), dimethyldiphenyl-, lithium (1:1), (T-4)-
    • Borate(1-), dimethyldiphenyl-, lithium, (T-4)-
    • Lithium dimethyldiphenylborate
    • Lithium dimethyl(diphenyl)borate(1-)
    • Lithium dimethyldiphenylborate(1-)
    • Inchi: 1S/C14H16B.Li/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;/q-1;+1
    • InChI Key: PLWLZCNQCFXUPO-UHFFFAOYSA-N
    • SMILES: C1([B-](C)(C)C2C=CC=CC=2)C=CC=CC=1.[Li+]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Topological Polar Surface Area: 0
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